N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide
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Overview
Description
N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a carbamoyl group and a phenylpropanamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)aniline with a suitable acylating agent, such as 3-phenylpropanoyl chloride, in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, such as pain management and anti-inflammatory treatments.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Similar structure but lacks the phenylpropanamide moiety.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of the carbamoyl group.
N-(4-Dimethylaminophenyl)acetamide: Similar structure but with an acetamide group instead of the phenylpropanamide moiety.
Uniqueness
N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide is unique due to the presence of both the dimethylamino group and the phenylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
85208-72-6 |
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Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamoyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H21N3O2/c1-21(2)16-11-9-15(10-12-16)19-18(23)20-17(22)13-8-14-6-4-3-5-7-14/h3-7,9-12H,8,13H2,1-2H3,(H2,19,20,22,23) |
InChI Key |
RTIPGGIIZUCRFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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